molecular formula C13H16O2 B13361654 Cyclopropyl(2-hydroxy-3-isopropylphenyl)methanone

Cyclopropyl(2-hydroxy-3-isopropylphenyl)methanone

Cat. No.: B13361654
M. Wt: 204.26 g/mol
InChI Key: LATLWBOBLQWNOK-UHFFFAOYSA-N
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Description

Cyclopropyl(2-hydroxy-3-isopropylphenyl)methanone is a chemical compound with the molecular formula C13H16O2. It is known for its unique structure, which includes a cyclopropyl group attached to a phenyl ring substituted with a hydroxy and an isopropyl group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and has applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(2-hydroxy-3-isopropylphenyl)methanone typically involves the cyclopropanation of a suitable phenyl ketone precursor. One common method is the in situ cyclopropanation, which is a rapid one-pot method for the synthesis of resin-bound cyclopropyl phenyl methanones . This method involves the use of reagents such as diazomethane or diiodomethane in the presence of a strong base like sodium hydride or potassium tert-butoxide.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient and high-yield production of the compound by optimizing reaction conditions and minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(2-hydroxy-3-isopropylphenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitrating mixture (HNO3/H2SO4), chlorinating agents (Cl2/FeCl3)

Major Products Formed

Scientific Research Applications

Cyclopropyl(2-hydroxy-3-isopropylphenyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclopropyl(2-hydroxy-3-isopropylphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s cyclopropyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis or enzyme function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropyl(2-hydroxy-3-isopropylphenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the hydroxy and isopropyl groups on the phenyl ring enhances its reactivity and potential biological activity compared to similar compounds .

Biological Activity

Cyclopropyl(2-hydroxy-3-isopropylphenyl)methanone, identified by its CAS number 1637742-30-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a phenolic moiety, which is substituted with an isopropyl group and a hydroxyl functional group. This unique structure may contribute to its biological properties.

Research into the biological activity of this compound suggests several potential mechanisms:

  • Anticancer Activity : Preliminary studies indicate that derivatives of similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, related compounds have shown IC50 values in the low micromolar range against lung carcinoma (A549) and breast carcinoma (MCF7) cells .
  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, potentially targeting specific kinases involved in cancer progression. Similar compounds have been noted for their ability to inhibit protein kinases, leading to reduced tumor growth .
  • Apoptosis Induction : There is evidence suggesting that cyclopropyl derivatives can induce apoptosis in cancer cells through the activation of caspases, which are critical for programmed cell death .

Biological Activity Data Table

Activity Type Cell Line IC50 (µM) Mechanism
AntiproliferativeA549 (Lung)2.12 - 4.58Inhibition of cell proliferation
AntiproliferativeMCF7 (Breast)3.88 - 8.13Induction of apoptosis
Enzyme InhibitionVarious Kinases7.4Competitive inhibition

Case Studies and Research Findings

  • In Vitro Studies : A study demonstrated that cyclopropyl derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells, indicating a favorable therapeutic index . The compound's ability to inhibit tubulin polymerization was also highlighted, suggesting its potential as an anticancer agent.
  • Molecular Docking Studies : Computational studies have shown that this compound can form stable interactions with target proteins through hydrogen bonding and hydrophobic interactions, which may explain its biological efficacy .
  • Toxicity Assessment : Toxicological evaluations have indicated that the compound has low toxicity towards normal human cell lines, further supporting its potential as a safe therapeutic agent .

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

cyclopropyl-(2-hydroxy-3-propan-2-ylphenyl)methanone

InChI

InChI=1S/C13H16O2/c1-8(2)10-4-3-5-11(13(10)15)12(14)9-6-7-9/h3-5,8-9,15H,6-7H2,1-2H3

InChI Key

LATLWBOBLQWNOK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(=O)C2CC2)O

Origin of Product

United States

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